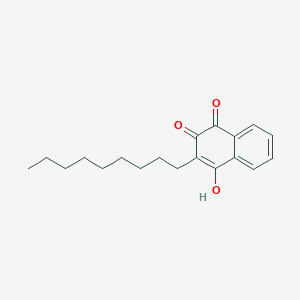

4-Hydroxy-3-nonylnaphthalene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22799-68-4 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-hydroxy-3-nonylnaphthalene-1,2-dione |

InChI |

InChI=1S/C19H24O3/c1-2-3-4-5-6-7-8-13-16-17(20)14-11-9-10-12-15(14)18(21)19(16)22/h9-12,20H,2-8,13H2,1H3 |

InChI Key |

SLGDVSGIYBSSDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Approaches for Naphthoquinone Derivatization

The derivatization of the naphthoquinone scaffold is a well-established field, with a variety of methods developed to introduce functional groups onto the core structure. These methods range from direct functionalization of the quinone ring to modifications of the benzenoid ring.

C-H Alkylation Strategies in Naphthoquinone Synthesis, including Minisci-type reactions

Direct C–H alkylation represents a highly efficient and atom-economical strategy for synthesizing alkyl-substituted naphthoquinones. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

One prominent method is the Minisci reaction , a radical substitution that is particularly effective for electron-deficient aromatic compounds like quinones. nih.gov In a typical Minisci-type reaction, an alkyl radical is generated from a precursor, such as a carboxylic acid or an alcohol, using an oxidant like ammonium (B1175870) persulfate and a silver salt catalyst. nih.gov This electrophilic radical then attacks the electron-rich positions of the naphthoquinone ring. The reaction is advantageous due to its use of inexpensive reagents and operational simplicity. nih.gov

Beyond the classic Minisci reaction, other C-H alkylation strategies have been developed, as summarized in the table below. These include visible-light-induced methods and oxidative cross-dehydrogenation coupling, which offer milder reaction conditions. nih.govnih.gov For instance, radical alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) using a diacyl peroxide is a general procedure for creating 3-alkyl derivatives. nih.gov

| Alkylation Method | Radical Source | Key Features | Reference |

|---|---|---|---|

| Minisci-type Reaction | Carboxylic Acids, Alcohols | Acidic conditions; uses silver salt catalyst and oxidant (e.g., (NH₄)₂S₂O₈). | nih.gov |

| Visible-Light-Induced C-H Alkylation | Oxime Esters, Hydroxamic Acids | Redox-neutral; proceeds at room temperature; can be photocatalyst-free. | nih.gov |

| Radical Cross Dehydrogenation Coupling | Acetone, 1,3-Dicarbonyls, Alkenes | Oxidative process under mild conditions; uses readily available starting materials. | nih.gov |

| Oxidative Homolysis of 1,4-Dihydropyridines (DHPs) | Aldehydes (via DHPs) | Mild conditions; useful for late-stage functionalization. | acs.org |

Functional Group Interconversions on the Naphthalene-1,2-dione Core

Functional group interconversions (FGIs) are crucial for elaborating the naphthoquinone core after its initial synthesis. For the naphthalene-1,2-dione system, these transformations must be conducted under conditions that preserve the sensitive o-quinone structure, which can be prone to rearrangement.

A key precursor for introducing functionality at the C4 position is 1,2-naphthoquinone-4-sulfonic acid salts. nih.gov The sulfonate group is an excellent leaving group, allowing for nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) yields 4-azido-1,2-naphthoquinone, a versatile intermediate. nih.gov Similarly, reactions with various amines can be used to install amino groups at the C4 position. nih.gov

Reactions involving the hydroxyl group at C4, such as etherification or esterification, are plausible transformations. While direct examples on the 4-hydroxy-1,2-dione system are not extensively documented, analogies can be drawn from the chemistry of lawsone (2-hydroxy-1,4-naphthoquinone), where the hydroxyl group is readily converted to an ether. orgsyn.orgrsc.org For instance, O-alkylation could be achieved using an alkyl halide under basic conditions, while esterification could be performed with an acyl chloride or anhydride.

It is important to note that reactions of 1,2-naphthoquinones can sometimes lead to isomerization. For example, the reaction of 1,2-naphthoquinone (B1664529) with primary amines can yield 2-amino-1,4-naphthoquinone derivatives, involving a transposition of the carbonyl group. acs.org Therefore, reaction conditions must be carefully selected to maintain the desired 1,2-dione framework.

Synthesis of 4-Hydroxy-3-nonylnaphthalene-1,2-dione Analogs

The synthesis of analogs of the target compound involves the application of regioselective and sometimes stereoselective techniques to introduce different alkyl chains or to modify the substitution pattern on the aromatic ring.

Regioselective Functionalization Techniques

Achieving the correct regiochemistry—a nonyl group at C3 and a hydroxyl group at C4—is the primary challenge in synthesizing the target molecule and its analogs. The strategy often relies on the directing effects of substituents on a pre-existing naphthalene (B1677914) core.

A plausible synthetic route could start from 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org Oxidation of this precursor can yield 1,2-naphthoquinone-4-sulfonate. As mentioned previously, the sulfonate at C4 is a key functional handle. Nucleophilic substitution with hydroxide (B78521) would install the C4-hydroxyl group. The subsequent introduction of the nonyl group at the C3 position would likely proceed via a C-H alkylation strategy, such as a Minisci-type reaction or a radical addition, directed by the existing oxygen functionality.

Alternatively, Diels-Alder reactions provide a powerful, regioselective method for constructing the naphthoquinone core itself. nih.gov A reaction between a properly substituted 1,4-benzoquinone (B44022) and a diene can be used to build the second ring with the desired substitution pattern already in place. nih.gov The choice of diene and quinone is critical for controlling the regiochemical outcome. nih.gov

Advanced Synthetic Procedures and Catalyst Systems

Modern organic synthesis emphasizes efficiency, sustainability, and selectivity, leading to the development of advanced procedures and novel catalyst systems applicable to naphthoquinone synthesis.

One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable. For instance, palladium-catalyzed processes have been used for the one-pot synthesis of fused 1,2-naphthoquinones from simple alkynes. orgsyn.org Multicomponent reactions, such as the synthesis of lawsone derivatives using L-proline as an organocatalyst, provide rapid access to complex molecules from simple starting materials. thieme-connect.com

The use of novel catalyst systems can significantly improve reaction outcomes. Heteropolyacids, for example, have been employed as bifunctional (acid and redox) catalysts for the one-pot synthesis of 1,4-naphthoquinones from hydroquinone. researchgate.net Metal-mediated cross-coupling reactions, such as those using π-allylnickel complexes or Stille coupling, are effective for installing complex side chains onto the naphthoquinone core. nih.gov

The table below summarizes some advanced catalyst systems used in the synthesis of naphthoquinone derivatives.

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Palladium Catalysts | One-pot Annulation | Efficient construction of fused ring systems from simple precursors. | orgsyn.org |

| L-proline | Multicomponent Reactions | Organocatalytic, environmentally friendly, mild conditions. | thieme-connect.com |

| π-Allylnickel Complexes | Cross-Coupling | Effective for synthesizing derivatives with isoprenoid side chains. | nih.gov |

| Mo-V-P Heteropolyacids | One-pot Naphthoquinone Synthesis | Bifunctional (acid and redox) catalysis at room temperature. | researchgate.net |

| β-Cyclodextrin | Enolate Alkylation | Inclusion catalyst that improves yield and selectivity in aqueous conditions. | nih.gov |

Furthermore, non-traditional energy sources like microwave irradiation and ultrasound have been shown to accelerate reactions and improve yields in the synthesis of naphthoquinone derivatives, often under greener, solvent-free conditions. acs.orgthieme-connect.com

Organocatalysis and Metal-Catalyzed Reactions

Modern synthetic chemistry heavily relies on organocatalysis and metal-catalyzed reactions to achieve high efficiency, selectivity, and functional group tolerance. These powerful tools have been successfully applied to the synthesis of a vast array of complex molecules and naphthalene derivatives. Organocatalytic methods, utilizing small organic molecules to accelerate reactions, are particularly valued for their ability to construct chiral centers and for their operational simplicity. Similarly, transition-metal catalysis, employing metals such as palladium, copper, rhodium, and iron, enables a wide range of transformations including cross-coupling, C-H activation, and cycloaddition reactions, which are fundamental to building complex aromatic systems.

However, a targeted search for the application of these specific catalytic systems towards the synthesis of this compound yielded no specific results. The literature describes organocatalytic and metal-catalyzed approaches for creating various other substituted naphthalenes and related heterocyclic systems, but none explicitly detail a pathway to the target compound . The unique electronic and steric properties of the naphthalene-1,2-dione core likely require bespoke catalyst and reaction development, which has not yet been published.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. It offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, automated process. This methodology is increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients.

Despite the clear benefits of continuous synthesis, there are no available reports detailing its application for the preparation of this compound. While the principles of flow chemistry could theoretically be applied to the multi-step synthesis of this compound, the development and optimization of such a process would first require the establishment of a viable batch synthesis route, which itself is not currently documented. The adaptation of hypothetical reaction steps to a continuous flow setup, including reactor design, solvent selection, and purification strategies, remains a subject for future research.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 4-Hydroxy-3-nonylnaphthalene-1,2-dione, offering precise information about the hydrogen and carbon skeletons of the molecule.

One-dimensional NMR provides fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the nonyl side chain. The aromatic region would likely display a complex series of multiplets due to the spin-spin coupling of adjacent protons on the benzene (B151609) ring. The protons of the nonyl chain would appear in the upfield region of the spectrum, with the methylene (B1212753) group adjacent to the naphthalene ring showing a characteristic chemical shift. The terminal methyl group of the nonyl chain would present as a triplet.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the two carbonyl carbons of the quinone system in the downfield region. The aromatic carbons of the naphthalene ring would resonate in the mid-field, while the aliphatic carbons of the nonyl chain would appear in the upfield region. The chemical shifts of the carbons in the naphthalene ring are influenced by the hydroxyl and nonyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 125 - 140 |

| Vinylic CH | N/A | 110 - 120 |

| Aliphatic CH₂ (next to ring) | 2.5 - 2.8 | 30 - 35 |

| Aliphatic CH₂ (chain) | 1.2 - 1.6 | 22 - 32 |

| Aliphatic CH₃ | 0.8 - 0.9 | 14 |

| Carbonyl C=O | N/A | 180 - 185 |

| Hydroxyl-bearing C | N/A | 150 - 160 |

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the nonyl chain by showing cross-peaks between adjacent methylene groups. It would also help in assigning the aromatic protons by revealing their coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the position of the nonyl group on the naphthalene ring by showing correlations from the methylene protons adjacent to the ring to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the naphthalene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound.

Interactive Data Table: HRMS Data

| Ion Type | Calculated m/z |

| [M+H]⁺ | 301.1747 |

| [M+Na]⁺ | 323.1566 |

In tandem MS, the molecular ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern of 1,2-naphthoquinones typically involves characteristic losses of CO molecules. rsc.org For this compound, fragmentation would also be expected to occur along the nonyl side chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). This analysis helps in confirming the structure of the alkyl substituent. Studies on similar naphthoquinone derivatives have shown that fragmentation pathways can be proposed and supported by theoretical calculations. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups. The O-H stretching vibration would appear as a broad band, while the C=O stretching vibrations of the quinone system would give rise to strong, sharp bands. The C=C stretching vibrations of the aromatic ring and the C-H stretching and bending vibrations of the alkyl chain would also be observable.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O stretch (quinone) | 1650 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. The core structure, 2-hydroxy-1,4-naphthoquinone (B1674593), shows characteristic vibrations that are influenced by the nonyl substituent. oup.comarizona.edu

An intramolecular hydrogen bond typically exists between the hydroxyl group at the C2 position and the adjacent carbonyl oxygen at C1. oup.com This interaction causes a broadening and a shift of the O-H stretching vibration to a lower wavenumber. The two carbonyl groups of the quinone ring are in different chemical environments, leading to distinct stretching frequencies. oup.com The presence of the long alkyl (nonyl) chain primarily adds characteristic C-H stretching and bending vibrations to the spectrum.

Key vibrational modes for the related 2-hydroxy-1,4-naphthoquinone structure are summarized below.

Table 1: Characteristic IR Absorption Bands for the 2-Hydroxy-1,4-naphthoquinone Moiety Data derived from studies on 2-hydroxy-1,4-naphthoquinone and its thio-derivatives. oup.comfrontiersin.org

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3430 | Hydroxyl (-OH) | O-H Stretch |

| ~2920 | Alkyl (C-H) | Asymmetric CH₂ Stretch |

| ~2850 | Alkyl (C-H) | Symmetric CH₂ Stretch |

| ~1670 | Carbonyl (C=O) | C=O Stretch (H-bonded) |

| ~1645 | Carbonyl (C=O) | C=O Stretch (Free) |

| ~1585 | Aromatic Ring | C=C Stretch |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural analysis of naphthoquinone derivatives. It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in IR spectra. nih.govnih.gov For this compound, Raman spectroscopy can provide detailed information on the carbon skeleton of the naphthalene ring system and the C=C bonds within the quinone structure. acs.org

Studies on related naphthoquinones have utilized Raman spectroscopy to identify structure-sensitive vibrational modes and to investigate intermolecular interactions. nih.govresearchgate.net For instance, the technique can elucidate how the molecule interacts with other biological molecules by monitoring shifts in the vibrational bands of the naphthoquinone core upon binding. nih.gov The Raman spectrum of the neutral 1,4-naphthoquinone (B94277) molecule shows characteristic bands in the 1300-1700 cm⁻¹ region, which are sensitive to substitution and electronic structure. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed, extensive data on closely related 3-substituted 2-hydroxynaphthalene-1,4-dione derivatives reveal key structural features. nih.govnih.goviucr.org

The naphthoquinone unit is consistently found to be essentially planar. nih.goviucr.org A significant feature in the crystal packing of these molecules is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule. nih.gov The substituent at the C3 position, in this case, the nonyl group, typically adopts a conformation that lies out of the plane of the naphthalenedione ring to minimize steric hindrance. nih.goviucr.org

Table 2: Representative Crystallographic Data for a 3-Substituted 2-Hydroxynaphthalene-1,4-dione Analog (2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione) iucr.org

| Parameter | Value |

| Chemical Formula | C₁₃H₈O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3695 |

| b (Å) | 9.5278 |

| c (Å) | 10.2972 |

| α (°) | 96.814 |

| β (°) | 93.432 |

| γ (°) | 102.977 |

| Key Feature | Naphthoquinone unit is essentially planar. |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for the separation, purification, and analytical determination of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of and quantifying naphthoquinone derivatives. ijcce.ac.ir Reversed-phase (RP-HPLC) is the most common mode used for these compounds, typically employing a non-polar stationary phase like a C18 column. mdpi.comnih.gov

The separation is achieved by eluting the compound with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like formic or acetic acid to ensure sharp peak shapes. cabidigitallibrary.org Detection is commonly performed using a UV-Vis or diode-array detector, as the naphthoquinone chromophore exhibits strong absorbance in the UV-visible region, typically around 270-280 nm. mdpi.comnih.gov

Table 3: Typical RP-HPLC Conditions for Naphthoquinone Analysis ijcce.ac.irnih.gov

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Diode Array (e.g., at 270 nm) |

| Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a powerful tool for the definitive identification of this compound. scispace.com Following chromatographic separation, the compound is ionized, commonly using electrospray ionization (ESI), before entering the mass analyzer. frontiersin.org

The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular weight. For this compound (C₁₉H₂₄O₃), the expected exact mass is approximately 300.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. frontiersin.org Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that provides further structural confirmation. mdpi.comnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic nature and geometry of molecules. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Key aspects include the distribution of electrons and the energies of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the parent 1,2-naphthoquinone (B1664529) structure, DFT calculations establish a baseline for the HOMO-LUMO gap. The introduction of substituents, such as the hydroxyl (-OH) and nonyl (-C9H19) groups in 4-Hydroxy-3-nonylnaphthalene-1,2-dione, is expected to modulate this gap. The electron-donating nature of the hydroxyl group and the alkyl nonyl chain would likely decrease the energy gap, potentially increasing the molecule's reactivity compared to unsubstituted naphthalene (B1677914) or naphthoquinone. researchgate.net Studies on similar substituted aromatic systems confirm that such functional groups can significantly alter the frontier orbital energies. researchgate.neticm.edu.pl

The Molecular Electrostatic Potential (MEP) surface is another critical property derived from quantum calculations. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. icm.edu.pl The MEP is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP would show significant negative potential around the two carbonyl oxygens and the hydroxyl oxygen, identifying these as primary sites for hydrogen bonding and interactions with electrophiles. nih.gov The aromatic rings would exhibit a more neutral or slightly negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. icm.edu.pl

Table 1: Representative Frontier Orbital Energies for Related Naphthalene Structures

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) | Computational Method/Basis Set |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene (unsubstituted) | -5.82 | -1.11 | 4.71 | DFT/6-31G ssrn.com |

| A Substituted Naphthoquinone Ligand | -6.31 | -2.45 | 3.86 | DFT/B3LYP/6-311++G(d,p) icm.edu.pl |

| A Triazine Derivative (for comparison) | -6.30 | -1.81 | 4.49 | DFT/B3LYP/6-311++ irjweb.com |

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, this process would confirm the planarity of the fused naphthalene ring system, a characteristic feature of such aromatic compounds. nih.gov

Table 2: Key Structural Parameters for Naphthoquinone-like Scaffolds

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Indicates the double bond character of the carbonyl groups. icm.edu.pl |

| Aromatic C-C Bond Length | ~1.40 Å | Reflects the delocalized π-electron system of the naphthalene core. |

| Nonyl Chain C-C-C-C Dihedral Angle | ~180° (for extended conformer) | Defines the overall shape and flexibility of the alkyl side chain. nih.gov |

| Ring-Chain Dihedral Angle | Variable | Describes the orientation of the nonyl chain relative to the planar ring system. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are governed by the principles of classical mechanics and are used to study complex processes that occur over timescales from picoseconds to microseconds.

The solvent environment can have a profound impact on a molecule's conformation, reactivity, and interactions. MD simulations explicitly model solvent molecules (like water), allowing for a detailed investigation of these effects. For this compound, the hydrophobic nonyl chain would likely influence its orientation at a water-lipid interface, similar to menaquinones which are also naphthoquinone derivatives located in cell membranes. nih.gov In aqueous solutions, water molecules would form hydrogen bonds with the hydroxyl and carbonyl groups, while trying to minimize contact with the nonyl tail, a phenomenon known as the hydrophobic effect. This can lead to aggregation or specific orientations in solution. Furthermore, protic solvents like water can significantly alter the redox properties of quinones by facilitating proton transfer steps, which can change a two-step electron transfer process into a single-step one. nih.gov

MD simulations are a cornerstone of modern drug discovery for studying how a potential drug molecule (a ligand) binds to its biological target, such as a protein or enzyme. mdpi.com By placing the ligand in a simulated binding pocket of a target protein, MD can reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govunar.ac.id

For this compound, simulations could predict its binding mode to various enzymes. The hydroxyl group would be a prime candidate for forming hydrogen bonds with polar amino acid residues in a receptor's active site. nih.gov The long, flexible nonyl chain could fit into a deep hydrophobic pocket, contributing significantly to binding affinity through hydrophobic interactions. researchgate.net The planar naphthoquinone core could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. By simulating the dynamics of the ligand-protein complex, researchers can assess the stability of the binding and identify key residues responsible for the interaction, providing a mechanistic hypothesis for its biological activity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov These models are essential for rationally designing more potent and selective compounds. nih.govbrieflands.com

For a series of analogs based on this compound, a QSAR model would be developed by systematically modifying the structure and measuring the corresponding changes in activity. Key modifications could include:

Varying the length of the alkyl chain: Changing the nonyl group to shorter (e.g., butyl) or longer (e.g., dodecyl) chains would probe the importance of hydrophobicity and the size of the binding pocket.

Altering the position or nature of the hydroxyl group: Moving the -OH group to a different position on the ring or replacing it with other functional groups (e.g., methoxy, amino) would explore the role of hydrogen bonding. elsevierpure.com

Substituting the second aromatic ring: Adding various substituents to the other ring of the naphthalene core would map out electronic and steric requirements for activity.

The biological activity data would then be correlated with calculated molecular descriptors. elsevierpure.com These descriptors quantify various aspects of the molecule's structure and properties.

Table 3: Important Molecular Descriptors for SAR/QSAR of Naphthoquinones

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to reactivity, polarity, and ability to form electrostatic interactions. elsevierpure.com |

| Steric/Topological | Molecular weight, Van der Waals volume, Shape indices | Describes the size and shape of the molecule, crucial for fitting into a binding site. elsevierpure.com |

| Hydrophobic | LogP (partition coefficient) | Quantifies the hydrophobicity, important for membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Directly relates to the potential for forming stabilizing hydrogen bonds with a target. |

By identifying which descriptors are most correlated with activity, a predictive QSAR model can be built. brieflands.com Such a model would provide a quantitative framework for understanding the SAR of this class of compounds and for designing new derivatives with potentially enhanced biological effects. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. brieflands.comsustech.edu These models are valuable tools in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action. brieflands.comresearchgate.net The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

For a hypothetical QSAR study of this compound and its analogs, a dataset of similar naphthoquinone derivatives with measured biological activity against a specific target would be required. Descriptors such as hydrophobicity (LogP), electronic parameters (e.g., HOMO and LUMO energies), and steric parameters (e.g., molar refractivity) would be calculated. sustech.edu The resulting QSAR model could then be used to predict the activity of novel derivatives and guide the synthesis of more potent compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molar refractivity, Molecular volume, Surface area | Quantify the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

Pharmacophore Modeling for Mechanistic Understanding of Biological Activity

Pharmacophore modeling is another powerful computational technique used to understand the molecular features essential for a compound's biological activity. nih.govdovepress.com A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Pharmacophore models can be generated using two main approaches:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the biological target is unknown. The model is developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov

Structure-based pharmacophore modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand.

A pharmacophore model for this compound would identify the key functional groups and their spatial arrangement required for its biological effect. For instance, the hydroxyl group and the dione (B5365651) moiety could act as hydrogen bond donors and acceptors, respectively, while the nonyl chain would contribute a significant hydrophobic feature. This model could then be used to virtually screen large chemical libraries to identify new compounds with similar features and potentially similar biological activity. dovepress.com It can also provide valuable insights into the binding mode of the compound to its target, thereby aiding in the understanding of its mechanism of action. mdpi.com

Table 2: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets in the target. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

Biochemical Pathways and Biosynthetic Origins

Polyketide Biosynthesis Pathways Relevant to Naphthoquinone Scaffolds

Polyketides are a large and structurally diverse class of secondary metabolites synthesized from the repetitive condensation of small carboxylic acid units, in a process that shares mechanistic similarities with fatty acid synthesis. rsc.org The naphthoquinone skeleton, in particular, is often generated through the acetate-malonate pathway, a major branch of polyketide synthesis. chegg.com This pathway provides the fundamental carbon framework for a wide array of aromatic compounds.

The acetate-malonate pathway begins with a "starter" unit, typically acetyl-CoA, and proceeds with the sequential addition of "extender" units, which are most commonly malonyl-CoA. ijrpr.comslideshare.net The basic steps are as follows:

Initiation : The pathway is initiated when a starter unit, such as acetyl-CoA, is loaded onto the synthesizing enzyme complex.

Elongation : The polyketide chain is extended through a series of Claisen condensation reactions. In each step, a malonyl-CoA molecule is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain. This process adds a two-carbon unit in each iteration.

Poly-β-keto Chain Formation : The iterative condensation results in a linear poly-β-keto chain, which remains attached to the enzyme complex. rsc.org

Cyclization and Aromatization : The flexible poly-β-keto chain is then folded into a specific conformation that facilitates intramolecular aldol (B89426) or Claisen-type cyclization reactions, leading to the formation of aromatic rings. Subsequent dehydration and enolization reactions result in the stable aromatic naphthoquinone scaffold.

For 4-Hydroxy-3-nonylnaphthalene-1,2-dione, the nonyl (nine-carbon) side chain suggests a variation in the starter unit. Instead of acetyl-CoA, a longer-chain acyl-CoA likely initiates the biosynthesis, which then undergoes elongation with malonyl-CoA units to form the core structure.

The biosynthesis of polyketides is catalyzed by a family of enzymes known as Polyketide Synthases (PKSs). chegg.com These enzymatic systems are responsible for selecting the correct starter and extender units, controlling the number of condensation steps, and catalyzing the cyclization and aromatization of the polyketide chain. PKSs are generally categorized into three main types. Aromatic polyketides, including many plant-derived naphthoquinones, are often synthesized by Type III PKSs. rsc.org

These enzymes function as iterative synthases, using a single active site to catalyze the sequential condensation and cyclization reactions that form the final product. nih.gov Following the creation of the core naphthalene (B1677914) ring, other "tailoring" enzymes, such as hydroxylases and oxygenases, perform further modifications to produce the final, specific naphthoquinone derivative. nih.gov The hydroxyl group at the C-4 position of the target compound is an example of such a post-PKS modification.

Metabolic Fates and Biotransformation Studies

Once formed, naphthoquinones like this compound are subject to a variety of metabolic transformations. These processes can alter their biological activity and facilitate their excretion. The metabolism of naphthoquinones is characterized by their reactivity as both prooxidants, capable of redox cycling to produce reactive oxygen species (ROS), and as electrophiles that can react with cellular nucleophiles. nih.govresearchgate.net

Naphthoquinones undergo extensive enzymatic modification within biological systems. These reactions are generally classified as Phase I and Phase II metabolism. nih.gov

Phase I Reactions : These reactions introduce or expose functional groups. For naphthoquinones, key modifications include:

Hydroxylation : Cytochrome P450 monooxygenases can hydroxylate the aromatic ring, a common step in the degradation and functionalization of these compounds. nih.govscienceopen.com

Reduction : Quinone reductases can catalyze the two-electron reduction of the quinone moiety to a more stable hydroquinone. This can be a detoxification step or a prerequisite for subsequent conjugation.

Phase II Reactions : These involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate elimination.

Glutathione (B108866) Conjugation : As potent electrophiles, naphthoquinones can react with the thiol group of glutathione (GSH), a key cellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). researchgate.net

Glucosylation : In plants, naphthoquinones are often stored in an inactive, non-toxic form as glycosides. researchgate.net For example, the naphthoquinone juglone (B1673114) accumulates as hydrojuglone β-D-glucopyranoside. researchgate.net The sugar moiety is attached via a glycosidic bond, typically to a hydroxyl group, and can be cleaved by β-glucosidases to release the active compound when needed. researchgate.net

| Reaction Type | Enzyme Class (Example) | Description | Relevance to Naphthoquinones |

|---|---|---|---|

| Hydroxylation | Cytochrome P450s | Adds a hydroxyl (-OH) group to the aromatic ring. | Key step in both biosynthesis and degradation. scienceopen.com |

| Reduction | Quinone Reductases (e.g., NQO1) | Reduces the quinone to a hydroquinone. | Can be a detoxification step or activate the molecule for conjugation. |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Attaches glutathione to the electrophilic quinone ring. | A primary detoxification pathway for reactive quinones. researchgate.net |

| Glucosylation | Glycosyltransferases | Adds a glucose molecule to a hydroxyl group. | Creates stable, water-soluble storage forms, particularly in plants. researchgate.net |

The complete breakdown of the stable aromatic naphthoquinone ring system has been extensively studied in microorganisms, which utilize these compounds as carbon sources. A common degradation pathway in bacteria like Pseudomonas putida involves several key steps: nih.gov

Initial Hydroxylation : The degradation is often initiated by the hydroxylation of the quinone ring. For instance, 1,4-naphthoquinone (B94277) is first converted to 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). nih.gov

Reduction : The resulting hydroxylated naphthoquinone is then reduced to a di- or trihydroxynaphthalene intermediate. nih.gov

Ring Fission : A crucial step is the cleavage of the aromatic ring. This is typically catalyzed by a dioxygenase enzyme, which inserts two atoms of oxygen into the ring, breaking it open. This is often a meta-cleavage event. nih.gov

Further Metabolism : The linear product of ring fission is then further processed. Side chains are removed, and the resulting intermediates, such as salicylic (B10762653) acid, are funneled into central metabolic pathways like the 3-oxoadipate (B1233008) pathway for complete degradation. nih.gov

Intermediates and Precursors in Natural Product Synthesis

The construction of this compound via the polyketide pathway relies on a small set of fundamental building blocks and proceeds through several key intermediates.

The primary precursors are simple acyl-CoA thioesters derived from central metabolism. ijrpr.com

Starter Unit : While acetyl-CoA is the most common starter, the presence of the C9 side chain in the target molecule suggests a longer fatty acyl-CoA, such as decanoyl-CoA, serves as the initial building block.

Extender Unit : The universal extender unit for polyketide chain elongation is malonyl-CoA. rsc.orgijrpr.com

The biosynthetic process involves the formation of transient intermediates that remain covalently bound to the PKS enzyme complex, often via an Acyl Carrier Protein (ACP) domain, until the final product is assembled and released. ijrpr.com

| Compound Type | Specific Example(s) | Role in Biosynthesis |

|---|---|---|

| Primary Precursors (Starter Units) | Acetyl-CoA, Decanoyl-CoA (proposed) | Initiates the polyketide chain. The choice of starter unit often determines the nature of the side chain. |

| Primary Precursors (Extender Units) | Malonyl-CoA | Provides the two-carbon units for iterative chain elongation. ijrpr.com |

| Key Intermediates | Poly-β-ketoacyl-ACP | The growing linear chain formed by sequential condensation reactions, tethered to the PKS. |

| Key Intermediates | Cyclized Aromatic Precursors | Naphthalene or dihydroxynaphthalene structures formed after intramolecular cyclization but before final tailoring reactions (e.g., hydroxylation). |

An extensive search of scientific literature has been conducted to gather information specifically on the chemical compound “this compound” to address the outlined topics. Unfortunately, detailed mechanistic studies focusing solely on this particular compound regarding its antimicrobial and cytotoxic effects are not available in the reviewed literature.

The provided search results contain valuable information on the broader class of naphthoquinones, including various 1,4-naphthoquinone and 1,2-naphthoquinone (B1664529) derivatives. These studies cover general mechanisms such as the inhibition of bacterial growth, generation of reactive oxygen species (ROS), synergistic effects with antibiotics, and induction of apoptosis in cancer cells.

However, in strict adherence to the instruction to focus solely on “this compound” and to not introduce information outside this explicit scope, it is not possible to generate the requested article. Attributing the biological activities and mechanisms of other related but chemically distinct compounds to “this compound” would be scientifically inaccurate and speculative.

Therefore, the specific, detailed research findings and data tables required to populate the requested outline for “this compound” could not be located.

Mechanistic Studies of Biological Activities in Vitro and Cellular Level

Mechanisms of Cytotoxic and Antiproliferative Effects in Cellular Models

Cell Cycle Arrest Mechanisms

Naphthoquinone derivatives have been widely reported to interfere with the normal progression of the cell cycle, a critical process in cell proliferation. nih.govnih.gov Several studies have demonstrated that these compounds can induce cell cycle arrest at various phases, with the G2/M phase being a common target. nih.govdovepress.com This arrest is often a cellular response to DNA damage or other cellular stresses induced by the compound.

The mechanism of cell cycle arrest by naphthoquinones is frequently linked to the modulation of key regulatory proteins. For instance, some 1,4-naphthoquinone (B94277) derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are essential for the transition between cell cycle phases. researchgate.net A decrease in the levels of the CDK1/Cyclin-B complex, for example, can lead to a halt in the G2/M phase. researchgate.net It is plausible that 4-Hydroxy-3-nonylnaphthalene-1,2-dione, due to its naphthoquinone core, could operate through similar mechanisms, thereby inhibiting the proliferation of rapidly dividing cells.

DNA Intercalation and Topoisomerase Inhibition

DNA intercalation and the inhibition of topoisomerase enzymes are established mechanisms of action for many anticancer agents. spandidos-publications.com Intercalation involves the insertion of planar molecules between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. wikipedia.org The planar aromatic structure of the naphthalene (B1677914) ring in this compound suggests its potential as a DNA intercalating agent. spandidos-publications.com

Furthermore, topoisomerases are crucial enzymes that resolve topological DNA problems during various cellular processes. Naphthoquinones have been identified as inhibitors of these enzymes. nih.govnih.gov Specifically, 1,2-naphthoquinone (B1664529), which shares the same core structure as the subject of this article, has been characterized as a poison for human type II topoisomerases (both α and β isoforms). nih.gov This poisoning leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death. nih.gov The presence of the alkyl chain and hydroxyl group on the this compound molecule could influence its binding affinity and inhibitory potency towards topoisomerases.

Protein Target Modulation (e.g., HSP90 inhibition)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.gov Consequently, the inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. nih.govnih.gov High-throughput screening has identified the 1,4-naphthoquinone scaffold as a novel class of Hsp90 inhibitors. nih.govnih.gov

These naphthoquinone-based inhibitors can induce the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition. nih.gov Molecular modeling studies have been employed to understand the binding modes of naphthoquinone derivatives to Hsp90, which can aid in the design of more potent inhibitors. tandfonline.com Although direct evidence is lacking for this compound, its naphthoquinone structure suggests that it could potentially interact with and modulate the activity of Hsp90 or other protein targets.

Antioxidant Activity and Redox Modulation

The biological activity of naphthoquinones is intricately linked to their redox properties. They can act as both antioxidants and pro-oxidants, depending on the cellular environment and the specific substituents on the naphthoquinone ring. mdpi.comresearchgate.net

Radical Scavenging Mechanisms

The phenolic hydroxyl group in this compound suggests that it may possess radical scavenging capabilities. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

Modulation of Cellular Redox Homeostasis

Conversely, naphthoquinones are well-known for their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. spandidos-publications.commdpi.com This pro-oxidant activity can disrupt cellular redox homeostasis and induce oxidative stress. nih.gov An increase in intracellular ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. spandidos-publications.com The long nonyl side chain of this compound could influence its cellular uptake and localization, thereby affecting its ability to modulate the cellular redox state.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its dysregulation is associated with various diseases. Naphthoquinones and their derivatives have demonstrated significant anti-inflammatory properties in several studies. nih.govnih.govacs.org These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govresearchgate.net

The anti-inflammatory effects of some naphthoquinones are attributed to their ability to inhibit key signaling pathways involved in inflammation, such as the NF-κB pathway. nih.gov Additionally, some 1,4-naphthoquinones have been shown to block P2X7 purinergic receptors, which are involved in inflammatory responses. researchgate.net Given the established anti-inflammatory potential of the naphthoquinone scaffold, it is reasonable to hypothesize that this compound may also exhibit anti-inflammatory activity.

Interactive Data Tables

Table 1: Cytotoxic Activity of Selected Naphthoquinone Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 2-hydroxy-3-farnesyl-1,4-naphthoquinone | HT-29 | 1.99 |

| Plumbagin | HT-29 | 3.67 |

| 5-acetoxy-1,4-naphthoquinone | IGROV-1 | 7.54 |

| 5,7-dimethoxy-2-chloro-1,4-naphthoquinone derivative (9e) | HL-60 | 3.8 |

| Violaceoid C | Leukemia cell lines | 5.9-8.3 |

| Violaceoid F | HCT116 | 6.4 |

Data sourced from multiple studies for illustrative purposes of the activity range of naphthoquinone derivatives. mdpi.commdpi.comresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Naphthoquinone Derivatives

| Compound | Assay | IC50 (µM) |

| 2-methoxy-3-chloro-1,4-naphthoquinone | Neutrophil degranulation | - |

| 2-ethoxy-3-chloro-1,4-naphthoquinone | Neutrophil degranulation | - |

| 2-methoxy-1,4-naphthoquinone | Neutrophil superoxide formation | - |

| 2-ethoxy-1,4-naphthoquinone | Neutrophil superoxide formation | - |

| Various 1,4-naphthoquinones | NO production in RAW 264.7 cells | 1.7 - 49.7 |

Data indicates potent inhibitory effects, though specific IC50 values for degranulation and superoxide formation were not provided in the source. NO production IC50 values are a range from a study on multiple derivatives. nih.govnih.gov

Inhibition of Inflammatory Mediators and Pathways

Currently, there is a notable absence of published scientific literature detailing the in vitro or cellular effects of this compound on inflammatory mediators and their associated signaling pathways. Comprehensive searches of scientific databases have not yielded any studies that investigate the potential of this specific compound to modulate the production of key inflammatory molecules such as cytokines, chemokines, or prostaglandins. Furthermore, there is no available research on its impact on critical inflammatory pathways, including but not limited to, the Nuclear Factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling cascades.

The broader class of naphthoquinones has been a subject of interest in medicinal chemistry, with various derivatives being explored for their anti-inflammatory properties. researchgate.net These related compounds have been shown in some studies to exert inhibitory effects on inflammatory processes. However, it is crucial to emphasize that these findings pertain to other structural analogues, and no direct experimental evidence is available for this compound. Therefore, its specific activity in the context of inflammation remains uncharacterized.

Enzyme Inhibition and Receptor Binding Studies

Kinetic Characterization of Enzyme Inhibition

There is currently no publicly available scientific data on the kinetic characterization of enzyme inhibition by this compound. Extensive literature reviews have not uncovered any studies that have assessed the inhibitory potential of this compound against any specific enzyme targets. Consequently, critical kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) have not been determined for this molecule.

While the naphthoquinone scaffold is known to be present in some molecules that act as enzyme inhibitors, the specific effects of the 4-hydroxy, 3-nonyl, and 1,2-dione functionalities of the title compound on any given enzyme are yet to be investigated. nih.gov Without empirical data, any discussion of its potential enzyme inhibitory activity would be purely speculative.

Interactive Data Table: Enzyme Inhibition Kinetics of this compound

| Target Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding Assays for Target Affinity

Scientific investigations into the receptor binding profile of this compound have not been reported in the available literature. As a result, there is no data from receptor binding assays to quantify its affinity for any specific biological receptors. Parameters such as the dissociation constant (Kₔ), which would indicate the potency of binding to a receptor, remain undetermined for this compound.

The interaction of small molecules with various receptors is a cornerstone of pharmacological research. However, for this compound, the specific molecular targets, whether they be nuclear receptors, G-protein coupled receptors, or other receptor types, have not been identified or characterized.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kₔ, nM) | Assay Type |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Probes Utilizing 4-Hydroxy-3-nonylnaphthalene-1,2-dione Scaffolds

The inherent chemical features of the this compound scaffold, particularly the naphthalene (B1677914) ring system, could be exploited for the development of novel analytical probes. The fluorescent properties often associated with naphthalene derivatives could form the basis for creating sensitive and selective probes for various biological targets. Future research could focus on synthesizing derivatives of this compound that incorporate specific functionalities to enable detection of metal ions, reactive oxygen species, or specific enzymes. The long nonyl chain could also be modified to enhance solubility in different media or to anchor the probe to specific cellular compartments.

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics)

To elucidate the biological activities and potential mechanisms of action of this compound, its integration with "omics" technologies would be a powerful approach. In metabolomics, the compound could be introduced to cellular or animal models, and subsequent changes in the metabolome could be analyzed to identify metabolic pathways affected by the compound. Similarly, in proteomics, techniques such as chemical proteomics could be employed to identify protein targets that directly interact with this compound. This could involve affinity chromatography using a derivatized version of the compound as bait to pull down interacting proteins, which are then identified by mass spectrometry.

Chemoinformatics and Data Mining for Structure-Function Relationships

Chemoinformatics and data mining represent valuable in silico tools to predict the potential biological activities and physicochemical properties of this compound. By comparing its structural features to large databases of known bioactive compounds, it may be possible to infer potential targets and activities. Quantitative Structure-Activity Relationship (QSAR) models could be developed by synthesizing and testing a library of analogues with variations in the nonyl chain length, substituents on the naphthalene ring, and modifications to the dione (B5365651) moiety. These models would help in understanding the key structural determinants for any observed biological activity.

Exploration of Structure-Based Drug Design Principles

Should a specific biological target for this compound be identified, structure-based drug design principles could guide the optimization of its properties. This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. nih.govnih.govresearchgate.net Computational docking studies could be performed to predict the binding mode of this compound within the active site of its target. nih.gov This information would be invaluable for designing new analogues with improved potency, selectivity, and pharmacokinetic profiles. For instance, modifications could be proposed to enhance interactions with key amino acid residues in the binding pocket. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives would be a significant advancement. Green chemistry principles could be applied to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. nih.govrsc.org Potential strategies could include the use of catalytic methods, reactions in aqueous media, or microwave-assisted synthesis to accelerate reaction times and improve yields. nih.govresearchgate.net The exploration of biosynthetic pathways or the use of bio-based starting materials could also contribute to a more sustainable production process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.